molecular formula C6H4(NO2)2<br>C6H4N2O4<br>C6H4N2O4 B086053 1,4-Dinitrobenzene CAS No. 100-25-4

1,4-Dinitrobenzene

Cat. No. B086053
CAS RN: 100-25-4
M. Wt: 168.11 g/mol
InChI Key: FYFDQJRXFWGIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 1,4-dinitrobenzene, such as 1-bromo-2,4-dinitrobenzene, demonstrates the compound's versatility as an intermediate. The high yield (94.8%) and purity (>99.0%) achieved in these syntheses underscore the efficiency of nitration processes in water, highlighting the compound's foundational role in producing various industrially relevant compounds (Xuan et al., 2010).

Molecular Structure Analysis

Studies on the molecular structure of 1,4-dinitrobenzene derivatives, such as 1-amino-2,4-dinitrobenzenes, through crystallography and spectroscopy, reveal intricate details about their configuration. These structures show significant rotation of the nitro group and the amino group out of the aromatic plane, which is observed both in the solid state and in solution. Such findings are crucial for understanding the reactivity and interactions of 1,4-dinitrobenzene in various chemical contexts (Remedi et al., 1998).

Chemical Reactions and Properties

The electrochemical behavior of 1,4-dinitrobenzene on gold electrodes reveals insights into its reduction process, highlighting the compound's reactivity in aprotic media and the influence of proton donors on its electrochemical reduction. This study provides valuable data on the mechanisms of electrochemical reduction of 1,4-dinitrobenzene, essential for its application in various chemical and material science fields (Tian & Jin, 2011).

Physical Properties Analysis

The vibrational spectra of 1,4-dinitrobenzene and its isotopically labeled derivatives have been thoroughly investigated, providing comprehensive data on its fundamental frequencies. These studies, supported by ab initio quantum chemical calculations, offer detailed insights into the compound's structure and dynamics, facilitating a deeper understanding of its physical properties and interactions (Andreev et al., 1997).

Chemical Properties Analysis

Research on the interaction of 1,4-dinitrobenzene with NH-heterocyclic compounds illustrates the compound's ability to form stable charge-transfer complexes and N-2,4-dinitrophenyl derivatives. Such reactions underscore the chemical versatility and reactivity of 1,4-dinitrobenzene, making it a valuable compound in the synthesis of various chemical products (Wilshire, 1966).

Scientific Research Applications

  • Reproductive Toxicity in Rats : Sangodele et al. (2017) investigated the reproductive toxicity of 1,4-Dinitrobenzene in Wistar rats. Their study revealed that exposure to 1,4-Dinitrobenzene induced oxidative stress in the epididymis and testis, leading to reproductive deficits (Sangodele et al., 2017).

  • Electrochemical Behavior : Tian and Jin (2011) studied the electrochemical behavior of 1,4-Dinitrobenzene on an Au electrode. Their research involved cyclic voltammetry and FT-IR spectroelectrochemistry, exploring the hydrogen bonding and protonation processes in proton donor mixed media (Tian & Jin, 2011).

  • Chemosensing of 1,4-Dinitrobenzene : Richardson et al. (2009) reported on the detection of 1,4-Dinitrobenzene vapor using fluoresence quenching of a first-generation conjugated dendrimer. This study is significant for sensing applications, especially related to explosives detection (Richardson et al., 2009).

  • Molecular Polarisability and Structure : Calderbank et al. (1968) provided insights into the configurations of 1,4-Dinitrobenzene molecules in solution through the study of their dipole moments and Molar Kerr constants (Calderbank et al., 1968).

  • Environmental Impact on Aquatic Ecosystems : Wang Yong (2002) explored the effects of 1,4-Dinitrobenzene on aquatic ecosystems using a pond microcosm approach. The study found significant impacts on algae, zooplankton, and overall community metabolism (Wang Yong, 2002).

Safety And Hazards

1,4-Dinitrobenzene is considered hazardous. It is toxic upon inhalation, ingestion, or skin contact and may cause severe injury or death . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFDQJRXFWGIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4, Array
Record name P-DINITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021836
Record name 1,4-Dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-dinitrobenzene is a colorless to yellow solid. Sinks and mixes slowly with water. (USCG, 1999), Pale-white or yellow, crystalline solid; [NIOSH], WHITE-TO-PALE-YELLOW CRYSTALS., Pale-white or yellow solid.
Record name P-DINITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Dinitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/468
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Dinitrobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0233.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

570.2 °F at 760 mmHg (USCG, 1999), 297 °C, 299 °C, 570 °F
Record name P-DINITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Dinitrobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0233.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

302 °F (USCG, 1999), 302 °F, 150 °C
Record name P-DINITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Dinitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/468
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

0.01 % (NIOSH, 2023), Sol in acetone, benzene, 1 g dissolves in 12,500 ml cold water, 555 ml boiling water, 300 ml alcohol; sparingly soluble in chloroform, and ethyl acetate., In water, 69 mg/l @ 25 °C., Solubility in water: none, 0.01%
Record name P-DINITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Dinitrobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0233.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.625 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 1.625 @ 18 °C/4 °C, 1.6 g/cm³, 1.63
Record name P-DINITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Dinitrobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0233.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

5.8 (air= 1 at boiling point of dinitrobenzene) /Dinitrobenzene, all isomers/, Relative vapor density (air = 1): 5.8
Record name 1,4-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.0000261 [mmHg], < 1 mm Hg at 20 °C /Dinitrobenzene, all isomers/, Vapor pressure, kPa at 20 °C:
Record name p-Dinitrobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/468
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Product Name

1,4-Dinitrobenzene

Color/Form

White crystals, Colorless to yellow monoclinic needles, Pale white or yellow, crystalline or solid.

CAS RN

100-25-4
Record name P-DINITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-Dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dinitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dinitrobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-DINITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/784Q9O56S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzene, p-dinitro-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/CZ72D288.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

343.4 °F (USCG, 1999), 174 °C, 173-174 °C, 343 °F
Record name P-DINITROBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8571
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4-DINITROBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4485
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-DINITROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0692
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name p-Dinitrobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0233.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dinitrobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Dinitrobenzene
Reactant of Route 3
Reactant of Route 3
1,4-Dinitrobenzene
Reactant of Route 4
1,4-Dinitrobenzene
Reactant of Route 5
Reactant of Route 5
1,4-Dinitrobenzene
Reactant of Route 6
1,4-Dinitrobenzene

Citations

For This Compound
3,040
Citations
W Danikiewicz, T Bieńkowski, D Kozłowska… - Journal of the American …, 2007 - Springer
In the gas-phase reactions of halonitro- and dinitrophenide anions with X (X = F, Cl, Br, NO 2 ) and NO 2 groups in ortho or para position to each other with selected CH acids: CH 3 CN, …
Number of citations: 46 link.springer.com
S Richardson, HS Barcena, GA Turnbull… - Applied Physics …, 2009 - pubs.aip.org
We report the trace vapor detection of the molecule 1, 4-dinitrobenzene, a model analyte for the explosive substance 2, 4, 6-trinitrotoluene, via fluoresence quenching of a first …
Number of citations: 64 pubs.aip.org
JP Telo, G Grampp, MCBL Shohoji - Physical Chemistry Chemical …, 1999 - pubs.rsc.org
The rate constants of the intramolecular electron exchange reaction in the 1,4-dinitrobenzene radical anion in linear alcohols were determined from alternating line-broadening effects …
Number of citations: 22 pubs.rsc.org
R Foster, CA Fyfe - Biochimica et biophysica acta. Biophysics …, 1966 - hero.epa.gov
1. Reversible attachment of drugs at a biological site may in some cases be at least partly due to electron-donor-acceptor complex formation (so-called" charge-transfer" complexes). …
Number of citations: 51 hero.epa.gov
G Bartoli, R Dalpozzo, L Grossi - Journal of the Chemical Society …, 1989 - pubs.rsc.org
1,4-Dinitrobenzene (1) reacts smoothly and irreversibly with alkyl-magnesium or -lithium reagents to give at first the nitroarene radical anion (3)(redox product) and 6-alkyl-2-nitro-5-…
Number of citations: 14 pubs.rsc.org
GN Andreev, BA Stamboliyska, PN Penchev - Spectrochimica Acta Part A …, 1997 - Elsevier
Infrared and Raman spectra in solid state and solution of 1,4-dinitrobenzene, 1,4-dinitrobenzene- 15 N, 15 N and 1,4-dinitrobenzene- 14 N, 15 N have been studied and their …
Number of citations: 16 www.sciencedirect.com
JO Olugbodi, MT Olaleye, G Mostafa-Hedeab… - Biomedicine & …, 2022 - Elsevier
This study assessed the fertility potential of methanol leaf extract of Glyphaea brevis (MGB) in rats exposed to 1,4-Dinitrobenzene (DNB), an environmental reprotoxicant. Male Wistar …
Number of citations: 3 www.sciencedirect.com
EH Nason - Journal of the American Chemical Society, 1918 - ACS Publications
^-Dichlorodinitrobenzene was first prepared by Jungfleisch1 by the nitration of mononitro-^-dichlorobenzene. He obtained two isomers, a and (3, the melting points of which he gave as …
Number of citations: 7 pubs.acs.org
A Atifi, MD Ryan - Analytical chemistry, 2014 - ACS Publications
Room-temperature ionic liquids (RTILs) have been shown to have a significant effect on the redox potentials of compounds such as 1,4-dinitrobenzene (DNB), which can be reduced in …
Number of citations: 26 pubs.acs.org
B SatisháGoud, AK Judith - Journal of the Chemical Society …, 1994 - pubs.rsc.org
Mutual recognition of iodo and nitro groups through symmetrical iodo–nitro bridging interactions generates symmetrical molecular ribbons in the crystal structure of the 1 : 1 complex of 1,…
Number of citations: 44 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.